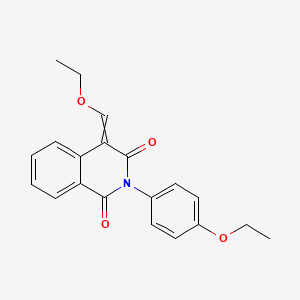
4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
合成路线和反应条件
4-(乙氧基亚甲基)-2-(4-乙氧基苯基)异喹啉-1,3-二酮的合成通常涉及多步有机反应。常见的合成路线可能包括:
异喹啉核的形成: 这可以通过 Pictet-Spengler 反应实现,其中芳香醛与胺反应形成异喹啉核。
乙氧基的引入: 可以使用乙基卤代物通过亲核取代反应引入乙氧基。
二酮结构的形成: 可以使用高锰酸钾或三氧化铬等试剂通过氧化反应引入二酮官能团。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以最大限度地提高收率和纯度。这可能包括使用催化剂、反应条件的高通量筛选以及连续流动化学技术。
化学反应分析
反应类型
4-(乙氧基亚甲基)-2-(4-乙氧基苯基)异喹啉-1,3-二酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将二酮官能团转化为二醇或其他还原形式。
取代: 化合物中的芳香环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬或过氧化氢等试剂。
还原: 氢化铝锂、硼氢化钠或催化氢化等试剂。
取代: 卤素、烷基卤化物或磺酰氯等试剂。
主要生成物
这些反应形成的主要产物将取决于所使用的特定条件和试剂。例如,氧化可能会产生醌,而还原可能会产生醇或胺。
科学研究应用
化学: 作为合成更复杂分子的构建模块。
生物学: 作为探针研究生物学途径和相互作用。
医药: 作为治疗各种疾病的候选药物的潜在用途。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
4-(乙氧基亚甲基)-2-(4-乙氧基苯基)异喹啉-1,3-二酮的作用机制将取决于其特定的生物靶点。通常,异喹啉衍生物可以与酶、受体或其他蛋白质相互作用,调节其活性。该化合物可能会抑制或激活特定途径,从而导致其观察到的作用。
相似化合物的比较
类似化合物
- 4-(甲氧基亚甲基)-2-(4-甲氧基苯基)异喹啉-1,3-二酮
- 4-(乙氧基亚甲基)-2-(4-甲基苯基)异喹啉-1,3-二酮
- 4-(甲氧基亚甲基)-2-(4-乙基苯基)异喹啉-1,3-二酮
独特性
4-(乙氧基亚甲基)-2-(4-乙氧基苯基)异喹啉-1,3-二酮之所以独特,是因为它含有乙氧基,这会影响其化学反应性和生物活性。这些基团会影响化合物的溶解度、稳定性和与生物靶点的相互作用。
生物活性
4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. Its complex structure features an isoquinoline core, characterized by a bicyclic arrangement of a benzene ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C20H19NO4
- Molecular Weight: 337.37 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to produce the desired isoquinoline derivative.
Synthetic Route Example
-
Condensation Reaction:
- Reactants: 4-Ethoxybenzaldehyde + Ethyl Acetoacetate
- Catalyst: Base (e.g., sodium ethoxide)
- Conditions: Controlled temperature in ethanol or methanol.
-
Cyclization:
- The intermediate undergoes cyclization to form the isoquinoline core.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities, including:
- Anticancer Properties: Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as modulating signaling pathways involved in cell survival and death.
- Antimicrobial Activity: Isoquinolines demonstrate activity against various bacterial and fungal strains, suggesting potential applications in treating infections.
The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in biological pathways. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the isoquinoline core provides structural stability and specificity.
Case Studies and Research Findings
-
Anticancer Activity Study:
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several isoquinoline derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy:
- Research conducted on the antimicrobial properties of isoquinolines highlighted their effectiveness against resistant strains of bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Ethoxyphenyl)isoquinoline-1,3-dione | Isoquinoline core with ethoxy group | Potentially different biological activity |
| 4-Dimethylaminomethylidene)-2-methyl-2-phenylcyclobutane-1,3-dione | Cyclobutane structure with dimethylamino group | Unique cyclobutane ring |
| 2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione | Cyclohexane structure with dimethylamino group | Different ring system |
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3 |
InChI 键 |
FGPSWRYXPIUBHG-UHFFFAOYSA-N |
规范 SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















